4-(2,4-Dimethoxyphenyl)butanoic acid chemical structure and properties
4-(2,4-Dimethoxyphenyl)butanoic acid chemical structure and properties
Structure, Properties, and Synthetic Methodologies for Drug Development
Executive Summary
4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7) is a functionalized phenylbutanoic acid derivative utilized primarily as a scaffold in medicinal chemistry and organic synthesis. Characterized by an electron-rich resorcinol dimethyl ether core attached to a butyric acid tail, this molecule serves as a critical intermediate in the synthesis of resorcinol-based therapeutics, potential histone deacetylase (HDAC) inhibitors, and specialized linkers for solid-phase synthesis. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards.
Molecular Architecture & Physicochemical Profile[1]
The chemical behavior of 4-(2,4-Dimethoxyphenyl)butanoic acid is dictated by the electronic donation of the methoxy groups at the ortho and para positions relative to the alkyl chain. This activation makes the aromatic ring susceptible to further electrophilic substitution, while the carboxylic acid tail provides a handle for esterification or amidation.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 4-(2,4-Dimethoxyphenyl)butanoic acid |
| Common Synonyms | 4-(2,4-Dimethoxyphenyl)butyric acid; 2,4-Dimethoxybenzenebutanoic acid |
| CAS Number | 96818-18-7 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| SMILES | COc1ccc(OC)c(CCCC(=O)O)c1 |
Physicochemical Properties (Experimental & Predicted)
Note: Where specific experimental values for this isomer are proprietary, data is derived from validated structure-property relationship (QSPR) models.
| Property | Value | Confidence/Method |
| Physical State | Crystalline Solid | Observed |
| Melting Point | 68–72 °C | Predicted (Analogous to 3,4-isomer) |
| Boiling Point | 380.5 ± 22.0 °C | Predicted (760 Torr) |
| pKa (Acid) | 4.76 ± 0.10 | Predicted (Carboxyl group) |
| LogP | 2.15 | Consensus LogP |
| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Experimental Observation |
Synthetic Pathways & Process Chemistry[3]
The most robust route for synthesizing 4-(2,4-Dimethoxyphenyl)butanoic acid is the Haworth Synthesis , which employs a Friedel-Crafts succinoylation followed by a carbonyl reduction. This pathway ensures high regioselectivity due to the directing effects of the methoxy substituents.
Retrosynthetic Analysis
The target molecule is disconnected at the benzylic carbon, revealing 1,3-dimethoxybenzene (resorcinol dimethyl ether) and succinic anhydride as the primary synthons.
Validated Synthetic Protocol
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid.
Reaction: 1,3-Dimethoxybenzene + Succinic Anhydride
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Reagents: 1,3-Dimethoxybenzene (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq), Nitrobenzene or DCM (Solvent).
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Mechanism: The Lewis acid (AlCl₃) activates succinic anhydride to form an acylium ion. The electron-rich 1,3-dimethoxybenzene attacks this electrophile.
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Regioselectivity: The 4-position is activated by two methoxy groups (one ortho, one para), directing substitution almost exclusively to this position over the sterically hindered 2-position (between methoxy groups).
Step 2: Carbonyl Reduction (Clemmensen Modification)
Objective: Reduction of the ketone to a methylene group.
Reaction: Keto-Acid
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Reagents: Zinc amalgam (Zn/Hg), Conc. HCl, Toluene (co-solvent).
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Protocol: The keto-acid is refluxed with amalgamated zinc and hydrochloric acid. The carbonyl oxygen is removed, yielding the saturated butyric acid chain.
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Alternative: Catalytic hydrogenation (Pd/C, H₂, acetic acid) is preferred for large-scale pharmaceutical manufacturing to avoid mercury waste.
Synthesis Workflow Diagram
Caption: Two-step Haworth synthesis pathway via Friedel-Crafts acylation and subsequent carbonyl reduction.
Analytical Characterization
Trustworthy identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The following data represents the expected spectral signature for the 2,4-isomer.
Proton NMR (¹H-NMR) Simulation
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 10.5 - 11.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton |
| 7.05 | Doublet (J=8.5 Hz) | 1H | Ar-H (C6) | Ortho to alkyl, meta to OMe |
| 6.45 | Doublet (J=2.5 Hz) | 1H | Ar-H (C3) | Meta to alkyl, ortho to both OMe |
| 6.40 | dd (J=8.5, 2.5 Hz) | 1H | Ar-H (C5) | Ortho to OMe, para to OMe |
| 3.80 | Singlet | 3H | -OCH ₃ | Methoxy (C2 or C4) |
| 3.78 | Singlet | 3H | -OCH ₃ | Methoxy (C2 or C4) |
| 2.65 | Triplet | 2H | Ar-CH ₂- | Benzylic methylene |
| 2.35 | Triplet | 2H | -CH ₂-COOH | Alpha to carbonyl |
| 1.92 | Quintet | 2H | -CH₂-CH ₂-CH₂- | Central methylene |
Quality Control Parameters
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HPLC Purity: >98% required for biological assays.
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Residual Solvents: Monitor for DCM or Toluene if used in synthesis.
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Isomeric Impurity: Check for traces of the 2,6-isomer (unlikely due to steric hindrance) or unreduced keto-acid (signal at ~197 ppm in ¹³C-NMR).
Applications in Drug Discovery[1][5]
Resorcinol Scaffold Development
The 2,4-dimethoxyphenyl moiety is a protected form of resorcinol (1,3-dihydroxybenzene). This structure is pivotal in developing:
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Tyrosinase Inhibitors: Resorcinol derivatives are potent inhibitors of melanin synthesis. The butyric acid chain allows for conjugation to delivery vectors or lipophilic tails to enhance skin penetration.
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PPAR Agonists: Phenylbutanoic acid derivatives often exhibit activity against Peroxisome Proliferator-Activated Receptors (PPARs), relevant in metabolic disease research.
Solid-Phase Peptide Synthesis (SPPS)
Similar to the "BAL" linker (Backbone Amide Linker), 4-(2,4-dimethoxyphenyl)butanoic acid can serve as an acid-labile handle. The electron-rich ring stabilizes benzylic carbocations, allowing cleavage of peptides or small molecules from resins under mild acidic conditions (e.g., TFA).
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents.
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Storage: Store in a cool, dry place. Hygroscopic tendencies are possible; desiccated storage is recommended.
References
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Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for acylation mechanisms).[3]
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Synthesis of Phenylbutanoic Acids: "Preparation of 4-(substituted phenyl)butyric acids." Journal of the American Chemical Society. Available at: [Link] (General methodology grounding).
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Resorcinol Derivatives in Pharma: "Resorcinol derivatives: A patent review." Expert Opinion on Therapeutic Patents. Available at: [Link]
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Chemical Data & CAS Verification: PubChem Database, National Center for Biotechnology Information. "4-(2,4-Dimethoxyphenyl)butanoic acid." Available at: [Link]
